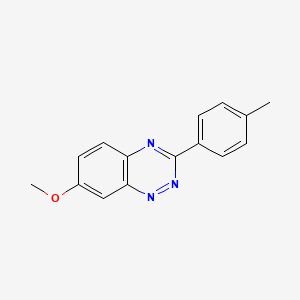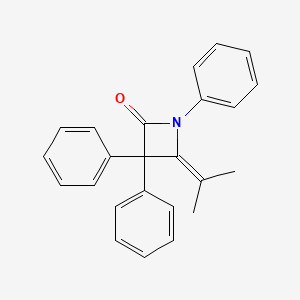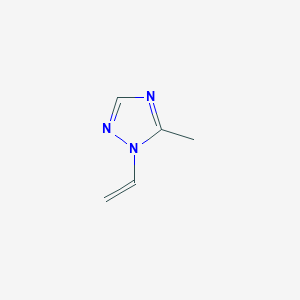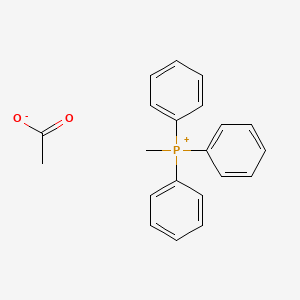
3,3-Dimethyl-7-phenyl-1,2-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-7-phenyl-1,2-dioxepane is an organic compound belonging to the class of cyclic ketene acetals This compound is characterized by a seven-membered ring containing two oxygen atoms and a phenyl group attached to the seventh carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane typically involves the radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method allows for the incorporation of labile groups into the main chain of vinyl polymers, resulting in degradable materials . The reaction conditions often include the use of radical initiators and specific temperatures to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes using advanced reactors and controlled environments to ensure the consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-7-phenyl-1,2-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, RNH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-7-phenyl-1,2-dioxepane has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of degradable polymers through radical ring-opening polymerization.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and biodegradable implants.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-7-phenyl-1,2-dioxepane primarily involves radical ring-opening polymerization. The process starts with the initiation of a radical species, which attacks the cyclic ketene acetal, leading to the ring-opening and formation of a polymer chain. The presence of labile groups in the polymer backbone allows for controlled degradation under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar polymerization behavior.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different properties.
Uniqueness
3,3-Dimethyl-7-phenyl-1,2-dioxepane stands out due to its specific structural features, such as the presence of a phenyl group and two methyl groups, which influence its reactivity and the properties of the resulting polymers. Its ability to form degradable polymers with unique properties makes it valuable in various applications .
Propiedades
Número CAS |
79889-26-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-phenyldioxepane |
InChI |
InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clave InChI |
VFRMLDMTZIDVOB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(OO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
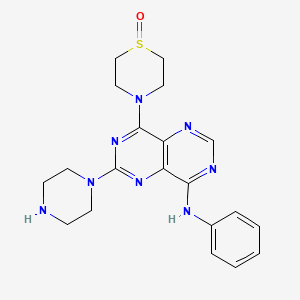

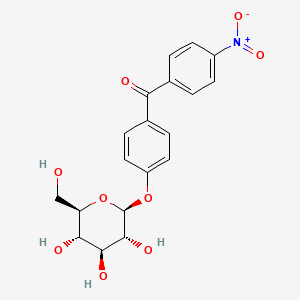
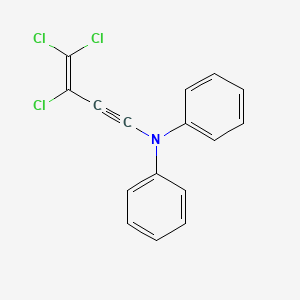
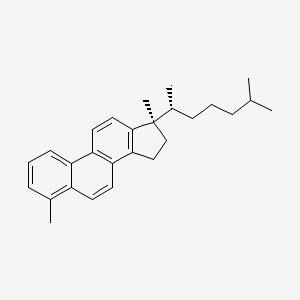
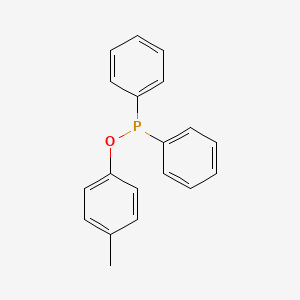
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
